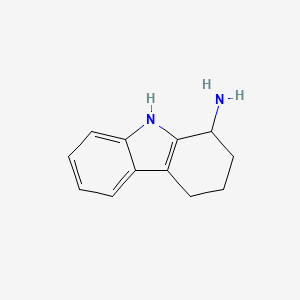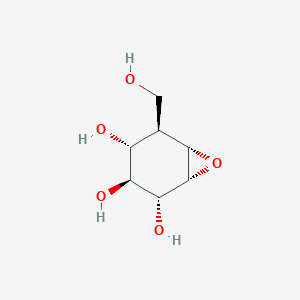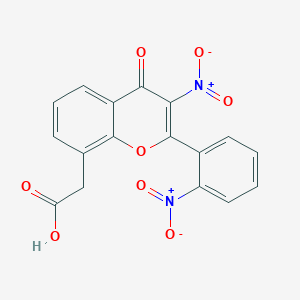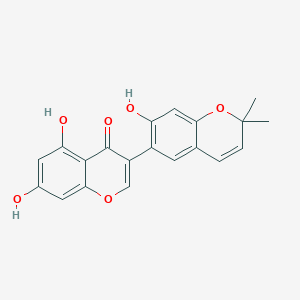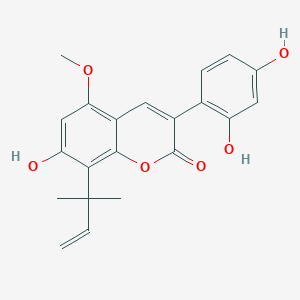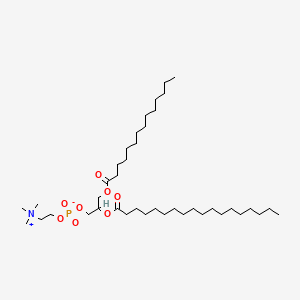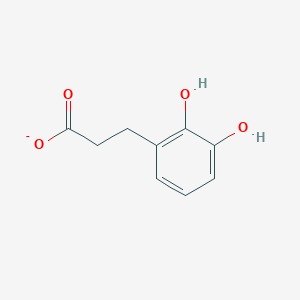
3-(2,3-Dihydroxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dihydroxyphenyl)propanoate is the conjugate base of 3-(2,3-dihydroxyphenyl)propanoic acid. It derives from a propionate. It is a conjugate base of a 3-(2,3-dihydroxyphenyl)propanoic acid.
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Research on compounds structurally similar to 3-(2,3-Dihydroxyphenyl)propanoate, specifically from the tender leaves of Eucommia ulmoides Oliv., has shown promising anti-inflammatory effects. Compounds like methyl 3-(3,4-dihydroxyphenyl)propanoate have been found to exhibit modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, indicating potential for anti-inflammatory applications (Ren et al., 2021).
Material Science and Polymer Chemistry
Phloretic acid, a naturally occurring compound and a derivative similar to 3-(2,3-Dihydroxyphenyl)propanoate, has been explored as a renewable building block in material science. Specifically, it has been used to enhance the reactivity of –OH bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This innovative approach facilitates the incorporation of benzoxazine properties into aliphatic –OH bearing molecules or macromolecules, suggesting extensive applications in material science (Trejo-Machin et al., 2017).
Analytical Chemistry and Stereochemistry
The structural and stereochemical aspects of compounds related to 3-(2,3-Dihydroxyphenyl)propanoate have been a subject of study in analytical chemistry. The crystal structure and stereochemistry of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, a derivative of danshensu (similar to 3-(2,3-Dihydroxyphenyl)propanoate), have been elucidated, providing insights into the compound's chemical stability and bioactive potential (Chen et al., 2016).
Interaction with Biological Compounds
Studies have explored the interaction between derivatives of 3-(2,3-Dihydroxyphenyl)propanoate and biological compounds. For instance, the hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid, has shown the ability to interact with diol-containing sugar compounds. This interaction is significant, given the essential physiological functions of sugar chains, glycoproteins, and glucolipids in biological systems (Shimada et al., 2015).
Propriétés
Nom du produit |
3-(2,3-Dihydroxyphenyl)propanoate |
|---|---|
Formule moléculaire |
C9H9O4- |
Poids moléculaire |
181.16 g/mol |
Nom IUPAC |
3-(2,3-dihydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H10O4/c10-7-3-1-2-6(9(7)13)4-5-8(11)12/h1-3,10,13H,4-5H2,(H,11,12)/p-1 |
Clé InChI |
QZDSXQJWBGMRLU-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C(=C1)O)O)CCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-[(1R)-1-(3,4-difluorophenyl)propyl]-5-(1,2-oxazol-5-yl)-2-sulfanylidene-1H-imidazole-4-carboxylate](/img/structure/B1244925.png)
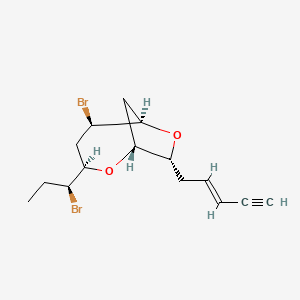
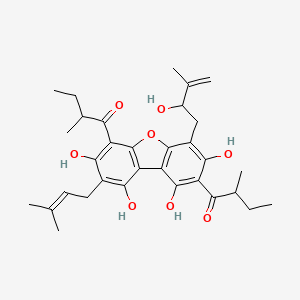
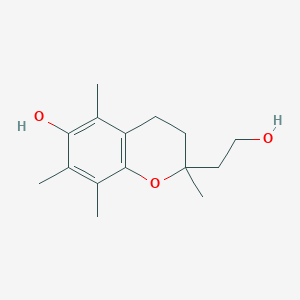
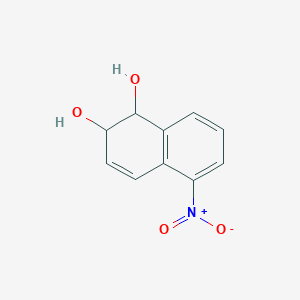
![N-Methylindolo[3,2-b]-5alpha-cholest-2-ene](/img/structure/B1244934.png)
![8-(9,10-Dihydroxy-7-methoxy-3-methyl-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-7-methoxy-3-methyl-3,4-dihydrobenzo[g]isochromen-1-one](/img/structure/B1244936.png)
